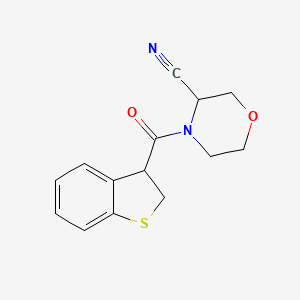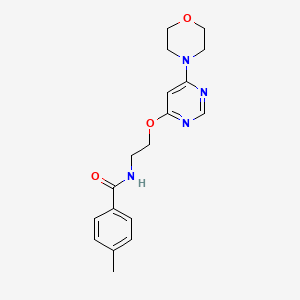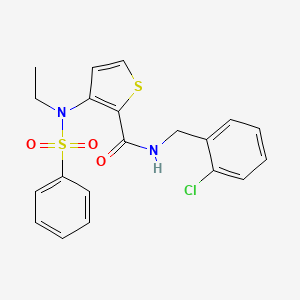
4-(2,3-Dihydro-1-benzothiophene-3-carbonyl)morpholine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2,3-Dihydro-1-benzothiophene-3-carbonyl)morpholine-3-carbonitrile” is a complex organic molecule. It contains a benzothiophene moiety, which is a heterocyclic compound with a five-membered ring made up of one sulfur atom . The benzothiophene moiety is attached to a morpholine ring via a carbonyl group, and a nitrile group is attached to the morpholine ring .
Synthesis Analysis
The synthesis of benzothiophene derivatives often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, the Paal–Knorr reaction, the Fiesselmann synthesis, and the Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “4-(2,3-Dihydro-1-benzothiophene-3-carbonyl)morpholine-3-carbonitrile” is complex, with a benzothiophene moiety, a carbonyl group, a morpholine ring, and a nitrile group . The benzothiophene moiety is a five-membered ring containing one sulfur atom . The morpholine ring is a six-membered ring containing one nitrogen and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving “4-(2,3-Dihydro-1-benzothiophene-3-carbonyl)morpholine-3-carbonitrile” are likely to be complex due to the presence of multiple reactive groups. The benzothiophene moiety can undergo various reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . The carbonyl group can undergo nucleophilic addition reactions, and the nitrile group can undergo nucleophilic substitution reactions .科学的研究の応用
Novel Synthesis and Anti-inflammatory Properties
A study by Girgis et al. (2007) detailed the novel synthesis of [1]-benzothiepino[5,4-b]pyridine-3-carbonitriles and their examination for anti-inflammatory properties. The research found that these compounds possess considerable anti-inflammatory activity, with some derivatives showing comparable activity to indomethacin, a standard reference in pharmacological screenings (Girgis et al., 2007).
Potential Inhibitor of Hepatitis B
Ivachtchenko et al. (2019) developed a method for synthesizing 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate and evaluated its potential as a new inhibitor of hepatitis B. This substance demonstrated nanomolar inhibitory activity against HBV in vitro, suggesting its promise as a therapeutic agent (Ivachtchenko et al., 2019).
Copper(I) Iodide-Catalyzed Synthesis
Petrov et al. (2015) reported on the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines, critical intermediates in the synthesis of Raloxifene and its analogs. This study contributes to the efficient synthesis of important pharmaceutical compounds (Petrov et al., 2015).
Synthesis of Morphlinotetrahydrothieno[2,3-c]Isoquinolines
El-Dean et al. (2008) synthesized 1-Morpholin-4-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile and used it as a starting material for creating various thienotetrahydroisoquinolines. This work showcases the versatility of morpholine derivatives in synthesizing complex heterocyclic compounds (El-Dean et al., 2008).
Vibrational Spectroscopy and Quantum Chemical Methods
Xavier and Raj (2013) conducted a study on 4-morpholine carbonitrile using vibrational spectroscopy and quantum chemical methods. Their research provided detailed insights into the molecular geometry and vibrational frequencies of the compound, highlighting its electronic structure and stability (Xavier & Raj, 2013).
将来の方向性
The future directions for research on “4-(2,3-Dihydro-1-benzothiophene-3-carbonyl)morpholine-3-carbonitrile” could include further investigation into its synthesis, chemical reactions, mechanism of action, and biological activities. Given the wide range of biological activities exhibited by benzothiophene derivatives, this compound could potentially be developed into a useful pharmaceutical drug .
作用機序
Target of Action
The primary targets of 4-(2,3-Dihydro-1-benzothiophene-3-carbonyl)morpholine-3-carbonitrile are currently unknown. This compound is a derivative of thiophene, which is known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
As a thiophene derivative, it may share some of the biological activities associated with other thiophene compounds . .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, but the specific pathways affected by this compound are currently unknown .
特性
IUPAC Name |
4-(2,3-dihydro-1-benzothiophene-3-carbonyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c15-7-10-8-18-6-5-16(10)14(17)12-9-19-13-4-2-1-3-11(12)13/h1-4,10,12H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLYIDBWRRPPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2CSC3=CC=CC=C23)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B2891122.png)
![11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2891124.png)
![4-(methylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2891126.png)


![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2891131.png)
![3-[[1-(9-Methylpurin-6-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2891132.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2891133.png)
![2-[2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2891134.png)


![N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride](/img/structure/B2891143.png)

![4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2891145.png)